molecular formula C6H8N2OS B12508250 Pyrimidine, 4-methoxy-2-methylthio- CAS No. 76541-59-8

Pyrimidine, 4-methoxy-2-methylthio-

Cat. No.: B12508250
CAS No.: 76541-59-8
M. Wt: 156.21 g/mol
InChI Key: GXCMABRXUXDVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted for CDCl₃):

  • Pyrimidine ring protons : The deshielded H5 and H6 protons resonate as doublets between δ 8.5–9.0 ppm due to electron-withdrawing effects from the adjacent nitrogen atoms. Coupling constants (J = 5–6 Hz) reflect vicinal interactions.
  • Methoxy group : A singlet at δ 3.9 ppm (3H) corresponds to the -OCH₃ protons.
  • Methylthio group : A singlet at δ 2.5 ppm (3H) arises from the -SCH₃ protons, with slight upfield shifts due to sulfur’s polarizability.

¹³C NMR :

  • Pyrimidine carbons : C2 and C4 appear downfield at δ 160–170 ppm due to conjugation with electronegative substituents. C5 and C6 resonate near δ 120–130 ppm .
  • Methoxy carbon : The -OCH₃ carbon appears at δ 55 ppm .
  • Methylthio carbon : The -SCH₃ carbon is observed near δ 15 ppm , characteristic of sulfur-bound methyl groups.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

  • C-O stretch : A strong band near 1250 cm⁻¹ from the methoxy group.
  • C-S stretch : A moderate absorption at 700–600 cm⁻¹ from the methylthio group.
  • Aromatic C-H stretches : Peaks at 3100–3000 cm⁻¹ .
  • Ring vibrations : Bands at 1600–1400 cm⁻¹ corresponding to C=C and C=N stretching modes.

The absence of N-H or O-H stretches confirms the non-tautomeric nature of the compound in the solid state.

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 156 ([M]⁺) undergoes characteristic fragmentation:

  • Loss of methoxy radical (-OCH₃) : Forms a fragment at m/z 125 ([M – 31]⁺).
  • Loss of methylthio radical (-SCH₃) : Yields a peak at m/z 109 ([M – 47]⁺).
  • Ring cleavage : Further fragmentation generates ions at m/z 81 (C₃H₃N₂⁺) and m/z 54 (C₂H₂N⁺), consistent with pyrimidine-derived structures.

Properties

CAS No.

76541-59-8

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

4-methoxy-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H8N2OS/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3

InChI Key

GXCMABRXUXDVMW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)SC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 4-Chloro-2-(methylthio)pyrimidine

Reaction Overview

The most direct route involves substituting the chlorine atom in 4-chloro-2-(methylthio)pyrimidine with a methoxy group via nucleophilic aromatic substitution (SNAr). This method leverages the reactivity of electron-deficient pyrimidine rings under alkaline conditions.

Table 1: Substitution Reaction Conditions and Yields
Starting Material Reagents/Catalysts Solvent Temperature (°C) Time (h) Yield (%) Source
4-Chloro-2-(methylthio)pyrimidine NaOMe, trifluoromethanesulfonic acid Toluene 40–45 6 97.5
4-Chloro-2-(methylthio)pyrimidine NaOMe Methanol 20 2 89

Key Observations :

  • Catalyst Role : Trifluoromethanesulfonic acid enhances reaction efficiency by stabilizing intermediates, achieving near-quantitative conversion ().
  • Solvent Impact : Toluene provides better solvent stability for high-temperature reactions compared to methanol, though methanol offers simplicity at ambient conditions ().

Two-Step Synthesis via Chlorination and Substitution

Chlorination of 4-Hydroxy-2-(methylthio)pyrimidine

4-Hydroxy-2-(methylthio)pyrimidine is first chlorinated to 4-chloro-2-(methylthio)pyrimidine using phosphorus oxychloride (POCl3) in anhydrous toluene.

Table 2: Chlorination Reaction Parameters
Substrate Reagents Solvent Temperature (°C) Time (h) Yield (%) Source
4-Hydroxy-2-(methylthio)pyrimidine POCl3, Et3N Toluene 80 1 67.9

Critical Steps :

  • Base Addition : Triethylamine (Et3N) neutralizes HCl byproducts, preventing side reactions.
  • Purification : Post-reaction activated carbon treatment improves product purity (>99%) ().

Methoxylation of 4-Chloro-2-(methylthio)pyrimidine

The chlorinated intermediate undergoes methoxylation under optimized conditions.

Table 3: Methoxylation Optimization
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
Trifluoromethanesulfonic acid Toluene 40–45 6 97.5
None Methanol 20 2 89

Mechanistic Insight :

  • Catalyst Function : Acidic catalysts protonate the amine nitrogens, increasing ring electrophilicity and accelerating SNAr ().
  • Byproduct Control : Ethanol or methanol solvents help dissolve sodium methoxide, minimizing precipitation issues ().

Alternative Routes: Direct Methylation

Methylation of 4-Hydroxy-2-(methylthio)pyrimidine

While less common, direct methylation of the hydroxy group using methyl iodide (CH3I) or dimethyl sulfate (DMSO4) has been explored.

Table 4: Methylation Attempts
Methylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Challenges
CH3I K2CO3 DMF 60 16 73 Side reactions (e.g., N-methylation)
DMSO4 NaOH H2O 25 3 85 Limited scalability

Limitations :

  • Regioselectivity : Competing alkylation at nitrogen atoms reduces yields ().
  • Purification : Aqueous workups complicate isolation of hydrophobic products.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Trifluoromethanesulfonic acid can be recovered via distillation, reducing costs ().
  • Solvent Selection : Toluene’s high boiling point minimizes solvent loss during high-temperature reactions.
  • Waste Management : Phosphorus oxychloride byproducts (e.g., HCl) require neutralization to meet environmental standards ().

Comparative Analysis of Methods

Table 5: Method Comparison
Method Advantages Disadvantages Yield (%) Scalability
Two-Step Chlorination High purity, reproducibility Multistep, POCl3 waste 67.9–97.5 Moderate
Direct Substitution Simple, cost-effective Lower yields, solvent issues 89 High
Direct Methylation Fewer steps Competing alkylation 73–85 Low

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(Methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-(Methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(Methylthio)pyrimidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thus exerting its effects.

Comparison with Similar Compounds

Pyrimidine derivatives are extensively studied for their pharmacological and chemical properties. Below, we compare 4-methoxy-2-methylthio-pyrimidine with structurally or functionally related compounds.

Structural Analogues
Compound Name Molecular Formula Substituents CAS Number Key Properties/Applications
4-Methoxy-2-methylthio-pyrimidine C₆H₈N₂OS 4-OCH₃, 2-SCH₃ 76541-59-8 Ionization energy: 8.35 eV
4-Amino-2-(methylthio)-6-pyrimidinol C₅H₇N₃OS 4-NH₂, 2-SCH₃, 6-OH 6724-53-4 Antimicrobial potential
4-Methyl-2-(methylthio)-pyrimidine C₆H₈N₂S 4-CH₃, 2-SCH₃ - Intermediate in nucleoside synthesis
2-(Methylthio)-4(3H)-pyrimidinone C₅H₆N₂OS 2-SCH₃, 4-keto 124700-69-2 Antiviral activity (theoretical)

Key Structural Differences :

  • Position of substituents: The methoxy group at position 4 in the target compound contrasts with amino (4-NH₂) or methyl (4-CH₃) groups in analogues.
  • Functional groups : The presence of a hydroxyl (-OH) or keto (=O) group in analogues alters polarity and hydrogen-bonding capacity compared to the methoxy group .
Physicochemical Properties
  • Polarity: The methoxy group in the target compound increases electron density on the ring compared to methylthio or amino groups, affecting solubility and reactivity .
  • Ionization Energy : At 8.35 eV, the target compound has lower ionization energy than unsubstituted pyrimidine (≈9.8 eV), suggesting easier electron donation .

Biological Activity

Pyrimidine derivatives, including 4-methoxy-2-methylthio-pyrimidine, have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. They are integral to various biological processes and serve as building blocks for nucleic acids. The biological activity of pyrimidine derivatives extends to antibacterial, antiviral, antifungal, anti-inflammatory, anticancer, and antioxidant properties .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to 4-methoxy-2-methylthio-pyrimidine have shown significant inhibition of inflammatory mediators such as COX-2 and iNOS. In vitro assays demonstrated that certain pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundIC50 (μmol)Reference
Pyrimidine Derivative A0.04 ± 0.01
Pyrimidine Derivative B0.04 ± 0.02
Indomethacin9.17

Anticancer Activity

Pyrimidine derivatives have also been evaluated for their anticancer properties. A study reported that compounds featuring a pyrimidine core demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most effective derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound XMCF-70.09 ± 0.0085
Compound YA5490.03 ± 0.0056
EtoposideMCF-7>10

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes or receptors. For example, electron-donating groups at position 2 have been shown to increase anti-inflammatory activity .

Table 3: Summary of SAR Findings

PositionSubstituent TypeEffect on Activity
Position 2Electron-donating groupsIncreased anti-inflammatory activity
Position 4Alkyl groupsEnhanced anticancer efficacy

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrimidine derivatives demonstrated their effectiveness in reducing paw edema in carrageenan-induced rat models. The compounds tested showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Anticancer Efficacy

In vitro evaluations of a new class of pyrimidine-pyrazole compounds revealed significant cytotoxicity against multiple cancer cell lines. Notably, one compound exhibited an IC50 value of 0.01 μM against Colo-205 cells, indicating its potential as a lead candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-2-methylthio-pyrimidine, and how can purity be optimized?

  • Methodology : Synthesis typically begins with 2-methylthio-4-methylpyrimidine derivatives. A nucleophilic substitution reaction introduces the methoxy group at the 4-position using formaldehyde or methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaOH or NaOMe). Purification involves recrystallization or column chromatography to achieve >95% purity .
  • Key Steps :

  • Reaction Optimization : Monitor temperature (60–80°C) and pH to avoid side reactions like over-methylation.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 3.27 ppm for methoxy protons) and LC-MS .

Q. How can the structural conformation of 4-methoxy-2-methylthio-pyrimidine be experimentally validated?

  • Techniques :

  • X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.75 Å, C–O: ~1.43 Å) and dihedral angles to confirm planarity of the pyrimidine ring and substituent orientations .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate electronic structure .

Q. What biological activities are associated with 2-methylthio-substituted pyrimidines?

  • Findings :

  • Antimicrobial Activity : Thioether groups enhance membrane permeability, as seen in analogs like 4-methyl-2-(methylthio)pyrimidin-5-yl methanol (MIC: 8–16 µg/mL against S. aureus) .
  • DNA Interaction : Methylthio groups may intercalate or form adducts with DNA, disrupting replication (e.g., UV-induced pyrimidine dimerization) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 4-methoxy-2-methylthio-pyrimidine derivatives?

  • Approach :

  • Molecular Dynamics (MD) : Simulate solvation effects and thermal stability (e.g., decomposition >200°C) .
  • QSPR Models : Correlate substituent electronegativity (e.g., Hammett constants) with reaction rates for functionalization at the 5-position .
    • Data Table :
DerivativeLogPHOMO (eV)LUMO (eV)
Parent1.2-6.8-1.5
5-Nitro0.8-7.2-1.9

Q. What strategies resolve contradictions in reported biological activity data for thioether pyrimidines?

  • Case Study : Discrepancies in IC50_{50} values for antifungal activity may arise from:

  • Varied Assay Conditions : Adjust pH (6.5–7.5) and incubation time (24–48 hrs) to standardize protocols .
  • Metabolite Interference : Use LC-MS/MS to detect degradation products (e.g., sulfoxide derivatives) during bioassays .

Q. How does the methylthio group influence UV-mediated DNA damage mechanisms?

  • Mechanistic Insight :

  • Under UV-C (253.7 nm), the methylthio group increases absorption cross-section at 260 nm, promoting pyrimidine dimer formation (e.g., cyclobutane dimers) .
  • Experimental Validation :
  • HPLC-MS : Quantify dimer yields (e.g., thymine-thymine: 12–18% at 50 J/m2^2) in plasmid DNA treated with the compound .

Methodological Guidance

Q. What analytical techniques are critical for tracking functional group modifications in 4-methoxy-2-methylthio-pyrimidine?

  • Tools :

  • 13^{13}C-NMR : Monitor carbonyl (δ 166–174 ppm) and methylthio (δ 15–20 ppm) shifts during oxidation to sulfone derivatives .
  • XPS : Confirm sulfur oxidation states (e.g., S0^0: 163–165 eV, S+4^+4: 168–170 eV) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Framework :

Core Modifications : Replace methoxy with ethoxy or amino groups to assess steric/electronic effects .

Biological Testing : Prioritize in vitro assays (e.g., kinase inhibition) before in vivo models .

  • Data Interpretation : Use multivariate analysis (PCA) to link substituent properties (e.g., logD, polar surface area) to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.